molecular formula C₂₁H₂₇N₇O₆ B1152175 2,5-Dimethyltetrahydrofolic Acid

2,5-Dimethyltetrahydrofolic Acid

Cat. No.: B1152175
M. Wt: 473.48
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dimethyltetrahydrofolic acid is a derivative of tetrahydrofolic acid (THF), a critical coenzyme in one-carbon transfer reactions essential for DNA synthesis, methylation, and amino acid metabolism. The compound features two methyl groups at the 2- and 5-positions of the tetrahydrofolate structure (molecular formula: C₂₀H₂₅N₇O₆; molecular weight: 473.48 g/mol) . Notably, modifications at the 2- and 5-positions may influence its binding affinity to folate-dependent enzymes or alter its stability compared to other folate analogs.

Properties

Molecular Formula

C₂₁H₂₇N₇O₆

Molecular Weight

473.48

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,5-dimethyltetrahydrofolic acid with structurally or functionally related compounds, focusing on molecular properties, applications, and research findings.

Structural and Functional Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications/Research Findings
This compound C₂₀H₂₅N₇O₆ 473.48 Methyl groups at 2- and 5-positions; folate coenzyme derivative. Likely involved in one-carbon metabolism; exact biological roles require further study .
5-Hydroxymethylfurfural (HMF) C₆H₆O₃ 126.11 Furan derivative with hydroxymethyl and aldehyde groups. Precursor for bioplastics (e.g., FDCA); extracted efficiently using polar solvents like ethanol-water .
2,5-Furandicarboxylic Acid (FDCA) C₆H₄O₅ 156.09 Dicarboxylic acid derived from HMF; aromatic furan core. Sustainable alternative to petroleum-based terephthalic acid; DMSO/DMF enhances extraction via hydrogen bonding .
Thiophene-2,5-diyldiboronic Acid C₄H₆B₂O₄S 171.78 Boron-containing thiophene derivative. Intermediate in organic synthesis; hazardous upon inhalation (requires medical attention) .
2,5-Dihydroxyterephthalic Acid C₈H₆O₆ 198.13 Benzene ring with hydroxyl and carboxylic acid groups. Used in polymer research; CHEMBL4464247 and SCHEMBL163610 are key database identifiers .

Key Comparative Insights

HMF and FDCA: Aromaticity in HMF promotes dehydration and Diels-Alder reactions, while FDCA’s carboxylic groups enable hydrogen bonding with solvents like DMSO .

Extraction and Solubility: HMF is preferentially extracted using water-miscible polar solvents (e.g., ethanol-water), whereas FDCA requires non-polar solvents (e.g., DMF) due to its hydrophobic aromatic core . In contrast, this compound’s solubility profile is undefined in the evidence but likely influenced by its methyl substituents and ionizable folate backbone.

Biological vs. Industrial Applications :

  • Folate derivatives like this compound are primarily biomedically relevant, whereas HMF and FDCA are pivotal in green chemistry for bioplastic production .

Safety Profiles :

  • Thiophene-2,5-diyldiboronic Acid : Classified as hazardous; inhalation requires immediate medical intervention .
  • 2,5-Dimethyltetrahydrofuran (unrelated compound) : Safety data highlights flammability and toxicity risks, though this is a distinct compound from the folate derivative .

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